molecular formula C18H19N3O2S2 B4048873 3-amino-4-(methoxymethyl)-6-methyl-N-[3-(methylsulfanyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

3-amino-4-(methoxymethyl)-6-methyl-N-[3-(methylsulfanyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4048873
M. Wt: 373.5 g/mol
InChI Key: VEVNBEYSFLXXNM-UHFFFAOYSA-N
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Description

3-amino-4-(methoxymethyl)-6-methyl-N-[3-(methylsulfanyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-amino-4-(methoxymethyl)-6-methyl-N-[3-(methylthio)phenyl]thieno[2,3-b]pyridine-2-carboxamide is 373.09186920 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems highlights the chemical versatility of thieno[2,3-b]pyridine derivatives. These compounds are prepared from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, showcasing a method for creating a variety of pyridothienopyrimidine derivatives. Such compounds serve as synthons for further development into pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, indicating their utility in synthesizing complex polyheterocyclic systems (Bakhite et al., 2005).

Antiproliferative Activity

Research into 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines reveals their antiproliferative properties, particularly against the phospholipase C enzyme. Modifications of key functional groups in these compounds have led to variations in their biological activity, highlighting the importance of structural modifications for enhancing therapeutic potential (van Rensburg et al., 2017).

Cytotoxicity and Biological Activity

The synthesis and biological activity evaluation of new fused thieno[2,3-b] pyridine derivatives have been explored for their antibacterial and antifungal properties. Such studies provide insights into the potential therapeutic applications of these compounds, underscoring the significance of synthetic heterocycles in developing new antimicrobial agents (Bakhite et al., 2016).

Novel Compound Synthesis

The innovative synthesis of pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines from amino thienopyrazole carboxamide showcases the compound's utility as a precursor for generating diverse heterocyclic compounds. These synthesis pathways not only demonstrate the chemical reactivity of thienopyrazole derivatives but also their potential in creating novel compounds with significant biological activities (Zaki et al., 2015).

Properties

IUPAC Name

3-amino-4-(methoxymethyl)-6-methyl-N-(3-methylsulfanylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-10-7-11(9-23-2)14-15(19)16(25-18(14)20-10)17(22)21-12-5-4-6-13(8-12)24-3/h4-8H,9,19H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVNBEYSFLXXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC(=CC=C3)SC)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-4-(methoxymethyl)-6-methyl-N-[3-(methylsulfanyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
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3-amino-4-(methoxymethyl)-6-methyl-N-[3-(methylsulfanyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
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3-amino-4-(methoxymethyl)-6-methyl-N-[3-(methylsulfanyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
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3-amino-4-(methoxymethyl)-6-methyl-N-[3-(methylsulfanyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 5
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3-amino-4-(methoxymethyl)-6-methyl-N-[3-(methylsulfanyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
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3-amino-4-(methoxymethyl)-6-methyl-N-[3-(methylsulfanyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.